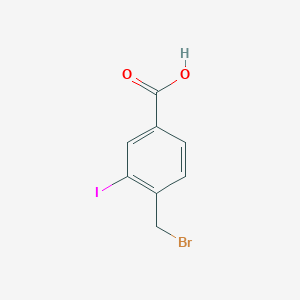

4-(Bromomethyl)-3-iodobenzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Bromomethyl)-3-iodobenzoic acid is a laboratory chemical . It acts as an intermediate in the synthesis of eprosartan, an antihypertensive agent . It is also used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer .

Synthesis Analysis

The synthesis of 4-(Bromomethyl)-3-iodobenzoic acid involves several steps. One method involves the use of 4-methylbenzoic acid and N-bromosuccinimide, added to a round-bottomed flask containing a spin bar or a boiling stone . The reaction is then carried out in a solvent such as chlorobenzene .Chemical Reactions Analysis

4-(Bromomethyl)-3-iodobenzoic acid is involved in various chemical reactions. For instance, it is used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . It is also used in the synthesis of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl)methylbenzoic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Bromomethyl)-3-iodobenzoic acid include a melting point range of 223-226°C . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura-Kupplung

4-(Bromomethyl)-3-iodobenzoesäure wird in der Suzuki–Miyaura (SM)-Kupplungsreaktion verwendet . Diese Reaktion ist wohl die am weitesten verbreitete Übergangsmetall-katalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion, die es heute gibt . Die breite Anwendung der SM-Kupplung ergibt sich aus den außergewöhnlich milden und funktionellen Gruppen toleranten Reaktionsbedingungen, der relativ stabilen, leicht herstellbaren und im Allgemeinen umweltfreundlichen Natur der Organoboranreagenzien und ihrer schnellen Transmetallierung mit Palladium (II)-Komplexen .

Synthese von Eprosartan

This compound wirkt als Zwischenprodukt bei der Synthese von Eprosartan . Eprosartan wird als Antihypertensivum verwendet .

Herstellung von Photosensibilisatoren

Diese Verbindung wird bei der Herstellung von 5,10,15,20-Tetra (m-hydroxyphenyl)chlorin (Temoporfin) verwendet , ein Photosensibilisator der zweiten Generation . Photosensibilisatoren werden in der photodynamischen Therapie zur Behandlung verschiedener medizinischer Erkrankungen eingesetzt, einschließlich Krebs.

Herstellung von 4-(5-Aryliden-2,4-dioxothiazolidin-3-yl)Methylbenzoesäuren

This compound wird bei der Herstellung von 4-(5-Aryliden-2,4-dioxothiazolidin-3-yl)Methylbenzoesäuren verwendet . Diese Verbindungen haben potenzielle Anwendungen in der medizinischen Chemie.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as those used in suzuki–miyaura (sm) cross-coupling reactions, interact with transition metals like palladium . This interaction forms new carbon-carbon bonds, which are crucial in various chemical reactions .

Mode of Action

In the context of sm cross-coupling reactions, the compound may participate in two electronically divergent processes with the metal catalyst . The first process, oxidative addition, involves the compound acting as an electrophile, donating electrons to form a new bond with palladium . The second process, transmetalation, involves the compound acting as a nucleophile, transferring from boron to palladium .

Biochemical Pathways

Compounds involved in sm cross-coupling reactions can influence various biochemical pathways, leading to the formation of new carbon-carbon bonds . These bonds are fundamental in the synthesis of a wide range of organic compounds.

Pharmacokinetics

The compound’s melting point range is between 223 °c and 226 °c , which may influence its bioavailability and stability.

Result of Action

The compound’s potential involvement in sm cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds . These bonds are crucial in the synthesis of various organic compounds, potentially influencing cellular processes.

Action Environment

Environmental factors such as light, temperature, and oxygen availability can significantly impact the stability of essential oils , which may also apply to other organic compounds like 4-(Bromomethyl)-3-iodobenzoic acid.

Safety and Hazards

4-(Bromomethyl)-3-iodobenzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this chemical with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

4-(bromomethyl)-3-iodobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFSSHMERMOVGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3,5-dimethoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365414.png)

![cyclohexyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2365415.png)

![3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2365416.png)

![2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2365419.png)

![1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2365421.png)

![N-(4-methoxybenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide](/img/structure/B2365424.png)

![2-Bromo-1-methylpyrrolo[3,2-c]pyridine](/img/structure/B2365425.png)